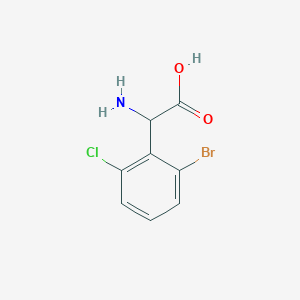
2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid is a chemical compound with the molecular formula C14H11BrClNO2 and a molecular weight of 340.60 g/mol . . This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with an amino and acetic acid functional group.
Preparation Methods
The synthesis of 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid involves several steps, typically starting with the bromination and chlorination of a phenyl ring. The amino group is introduced through a substitution reaction, followed by the addition of the acetic acid moiety. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine or chlorine atoms.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures to optimize the reaction yields . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway . By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid can be compared with other similar compounds, such as:
Diclofenac: Both compounds share structural similarities and exhibit anti-inflammatory properties.
2-(2,6-Dichlorophenyl)amino]benzeneacetic acid: This compound also shares a similar structure but lacks the bromine atom, which may influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C8H7BrClNO2 |
|---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-6-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
InChI Key |
LFNZVSDQLGYYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


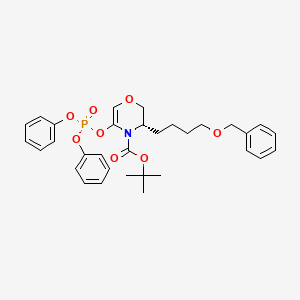
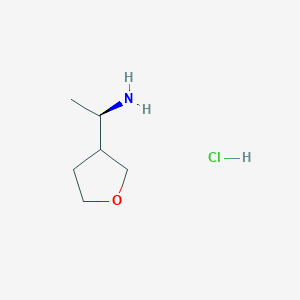
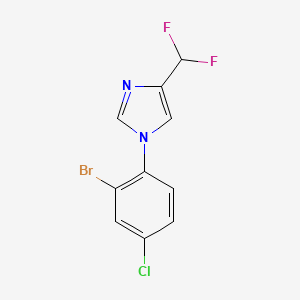
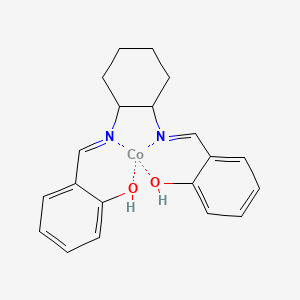
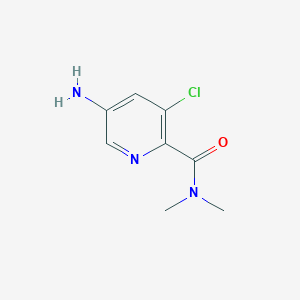
![1H-pyrazolo[4,3-b]pyridine-3,6-diamine](/img/structure/B13033126.png)
![(3S)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033139.png)
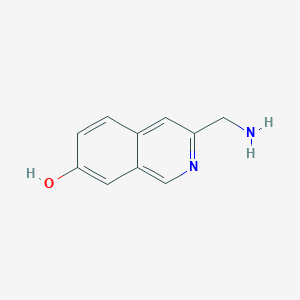
![trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)
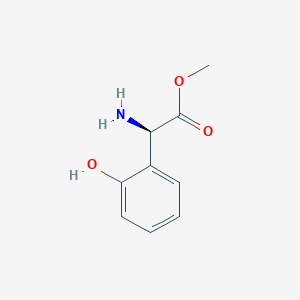
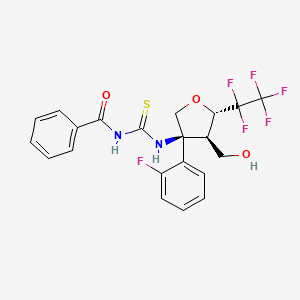
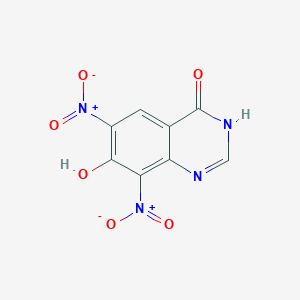
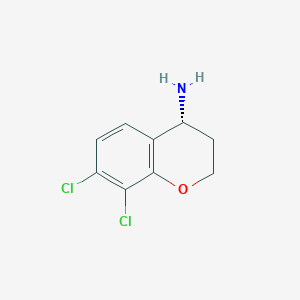
![(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13033171.png)
